2-Morpholino-3-pyridinamine
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Overview
Description
2-Morpholino-3-pyridinamine is a compound that is part of a broader class of molecules that have been studied for their photophysical properties and potential applications in various fields, including pharmaceuticals and materials science. The morpholine moiety is a common feature in molecules designed for biological activity, and its incorporation into pyridine analogs can significantly affect the properties of these compounds .
Synthesis Analysis
The synthesis of compounds related to 2-Morpholino-3-pyridinamine involves various strategies. For instance, an efficient route to synthesize imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-Morpholino-3-pyridinamine, starts from ethyl α-benzotriazolyl-α-morpholinoacetate and involves reactions catalyzed by Ga(OTf)3 . Another related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized in nine steps with an overall yield of 36%, highlighting the complexity and multi-step nature of these syntheses .
Molecular Structure Analysis
The molecular structure of compounds containing the morpholino group is influenced by the substituents on the pyridine ring. For example, the introduction of a morpholino group along with other substituents can lead to diverse supramolecular synthons in the solid state, as seen in the case of 2-substituted 5-morpholinomethylphenyl Triazolo[1,5-a]pyridines . These structural variations can significantly impact the electronic and intermolecular interactional characteristics of the compounds.
Chemical Reactions Analysis
The reactivity of morpholino-substituted compounds can vary depending on the other functional groups present. For example, the aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine with morpholine primarily occurs at the 3 position of the imidazopyridine system . Additionally, the nucleophilic behavior of morpholine enamines derived from 2-tetralone shows a preference for attack at different carbon atoms depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Morpholino-3-pyridinamine derivatives are of significant interest. For instance, the photophysical evaluation of 2-substituted pyridines, including those with morpholino groups, shows that these compounds can exhibit high fluorescence quantum yields in both solution and the solid state . The presence of a morpholino group can also affect the binding properties of quinoline derivatives, as seen in the strong interactions with ct-DNA, which may be due to π-stacking and/or hydrogen-bonding interactions .
Scientific Research Applications
DNA-PK and PI3K Inhibition
2-Morpholino-substituted benzoxazines have been studied for their inhibitory effects on DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) isoforms. Compounds containing this structure showed potent and selective DNA-PK activity over PI3K, highlighting their potential in targeted cancer therapy and other related medical fields (Morrison et al., 2014).
Corrosion Inhibition
Research has indicated that certain complexes incorporating 2-morpholino-3-pyridinamine exhibit corrosion inhibition properties on mild steel when treated with specific substances. This finding establishes a connection between the chemistry of these compounds and applications in material and corrosion engineering (Das et al., 2017).
Insecticidal Activity
Certain pyridine derivatives, including those with a morpholino structure, have shown potent insecticidal activity. The effectiveness of these compounds against pests like aphids indicates their potential in agricultural and pest control applications (Bakhite et al., 2014).
Fluorescent Properties in Photophysical Studies
Studies on 2-morpholino pyridine compounds have shown that they possess highly emissive fluorophores in both solution and solid states. Their strong fluorescence properties suggest potential applications in areas such as material science, sensor technology, and photodynamic therapy (Hagimori et al., 2019).
Antitumor Activity
Morpholino-substituted compounds have been investigated for their antitumor activity, with some showing promising results against specific cancer cell lines. This research opens pathways for the development of new cancer therapies (Muhammad et al., 2017).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, avoid dust formation, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-morpholin-4-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQHRDXKCKJAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380196 |
Source
|
Record name | 2-Morpholino-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-3-pyridinamine | |
CAS RN |
51627-47-5 |
Source
|
Record name | 2-Morpholino-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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